molecular formula C11H21NO3 B12624660 N-Hexyl-N-propanoylglycine CAS No. 920982-57-6

N-Hexyl-N-propanoylglycine

Cat. No.: B12624660
CAS No.: 920982-57-6
M. Wt: 215.29 g/mol
InChI Key: BWOXYYZNMCVOAG-UHFFFAOYSA-N
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Description

N-Hexyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines These compounds are characterized by the presence of an acyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-propanoylglycine typically involves the reaction of hexylamine with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hexylamine+Propionic AnhydrideThis compound+By-products\text{Hexylamine} + \text{Propionic Anhydride} \rightarrow \text{this compound} + \text{By-products} Hexylamine+Propionic Anhydride→this compound+By-products

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-propanoylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives

Scientific Research Applications

N-Hexyl-N-propanoylglycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-N-propanoylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Hexyl-N-propanoylglycine can be compared with other N-acylglycines, such as propionylglycine and hexylglycine. While these compounds share similar structural features, this compound is unique due to its specific acyl and alkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.

List of Similar Compounds

  • Propionylglycine
  • Hexylglycine
  • N-Hexyl Laurate
  • N-Hexyl-4-mercaptobutanamide

Properties

CAS No.

920982-57-6

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-[hexyl(propanoyl)amino]acetic acid

InChI

InChI=1S/C11H21NO3/c1-3-5-6-7-8-12(9-11(14)15)10(13)4-2/h3-9H2,1-2H3,(H,14,15)

InChI Key

BWOXYYZNMCVOAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC(=O)O)C(=O)CC

Origin of Product

United States

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